N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(2,2,2-trifluoroacetamide)
Description
Properties
CAS No. |
61785-06-6 |
|---|---|
Molecular Formula |
C6H2F6N4O2S |
Molecular Weight |
308.16 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[5-[(2,2,2-trifluoroacetyl)amino]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C6H2F6N4O2S/c7-5(8,9)1(17)13-3-15-16-4(19-3)14-2(18)6(10,11)12/h(H,13,15,17)(H,14,16,18) |
InChI Key |
BPSLSMAZLCMTQD-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN=C(S1)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(2,2,2-trifluoroacetamide) typically involves the reaction of 1,3,4-thiadiazole-2,5-diamine with trifluoroacetic anhydride. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(2,2,2-trifluoroacetamide) can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroacetamide groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced, leading to the formation of different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with other amines or carbonyl compounds to form new heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are typically carried out in the presence of a base, such as triethylamine or pyridine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-substituted thiadiazole derivatives, while oxidation and reduction reactions can lead to the formation of sulfoxides, sulfones, or reduced thiadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Thiadiazole derivatives exhibit significant antimicrobial properties. Studies have demonstrated that compounds similar to N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(2,2,2-trifluoroacetamide) possess activity against a variety of bacterial strains. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria at minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 µg/mL . The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
1.2 Anticancer Properties
Research indicates that thiadiazole compounds can inhibit cancer cell proliferation. The presence of the thiadiazole ring enhances the bioactivity of these compounds by interacting with various cellular targets involved in cancer progression. Some studies have reported that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo .
1.3 Anti-inflammatory Effects
Thiadiazoles have also been investigated for their anti-inflammatory properties. Compounds like N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(2,2,2-trifluoroacetamide) may modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines . This makes them potential candidates for treating conditions characterized by chronic inflammation.
Material Science
2.1 Polymer Additives
In material science, thiadiazole compounds are explored as additives in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(2,2,2-trifluoroacetamide) into polymer matrices has shown improvements in resistance to thermal degradation and oxidative stress . This application is particularly relevant in the development of high-performance materials for electronics and automotive industries.
2.2 Corrosion Inhibitors
Thiadiazole derivatives are also studied for their effectiveness as corrosion inhibitors in metal protection systems. Their ability to form a protective layer on metal surfaces significantly reduces corrosion rates in aggressive environments . The unique electronic properties of the thiadiazole moiety contribute to its effectiveness as a corrosion inhibitor.
Agricultural Chemistry
3.1 Pesticidal Activity
The application of N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(2,2,2-trifluoroacetamide) extends into agricultural chemistry where it is evaluated for its pesticidal properties. Research indicates that thiadiazole-based compounds can act as effective fungicides and herbicides by disrupting the metabolic pathways of pests and pathogens . These compounds can be incorporated into formulations aimed at controlling agricultural pests while minimizing environmental impact.
Summary Table of Applications
| Application Area | Specific Use | Observed Effects |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against bacteria; MIC: 16-31.25 µg/mL |
| Anticancer Properties | Induces apoptosis; inhibits tumor growth | |
| Anti-inflammatory Effects | Reduces pro-inflammatory cytokines | |
| Material Science | Polymer Additives | Enhances thermal stability; mechanical properties |
| Corrosion Inhibitors | Reduces corrosion rates on metal surfaces | |
| Agricultural Chemistry | Pesticidal Activity | Effective fungicides/herbicides |
Mechanism of Action
The mechanism of action of N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(2,2,2-trifluoroacetamide) is not fully understood. it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Additionally, the presence of trifluoroacetamide groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structural Variations
Thiadiazole vs. Oxadiazole Derivatives
- Thiadiazole Core : The sulfur atom in 1,3,4-thiadiazole increases electron deficiency compared to the oxygen-containing 1,3,4-oxadiazole. This difference influences binding interactions with biological targets, such as enzymes or receptors, due to altered electron distribution and polarizability .
- Example : N,N’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-(4-hydroxyphenyl) acetimidamide) () exhibits antimicrobial activity, but its oxadiazole core may reduce metabolic stability compared to thiadiazole analogs .
Substituent Effects
Trifluoroacetamide vs. Sulfanediyl/Acetamide Groups
- Target Compound : The trifluoroacetamide substituents provide strong electron-withdrawing effects, enhancing dipole interactions and resistance to hydrolysis.
- Analog : 2,2'-((1,3,4-Thiadiazole-2,5-diyl)bis(sulfanediyl))diacetamide (CAS 73908-91-5, ) replaces trifluoroacetamide with sulfanediyl and acetamide groups. This results in lower molecular weight (264.34 vs. ~320 estimated for the target) and reduced electronegativity, likely diminishing bioactivity but improving aqueous solubility .
Fluorophenyl and Disulfanediyl Substituents
- Analog : 2,2′-(1,2,4-Thiadiazole-3,5-diyldisulfanediyl)bis[N-(2-fluorophenyl)acetamide] () incorporates disulfanediyl bridges and fluorophenyl groups. The fluorine atoms enhance stability and lipophilicity, while disulfanediyl linkages may increase metal-binding capacity, as seen in corrosion inhibition studies .
Physicochemical and Functional Properties
Biological Activity
N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(2,2,2-trifluoroacetamide) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The compound N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(2,2,2-trifluoroacetamide) features a thiadiazole moiety linked to two trifluoroacetamide groups. The synthesis typically involves multi-step reactions starting from 1,3,4-thiadiazole derivatives. The structural characterization is often confirmed through techniques such as IR spectroscopy and NMR spectroscopy.
Biological Activity Overview
The biological activity of this compound and its derivatives has been extensively studied. Key areas of activity include:
- Antimicrobial Activity : Compounds with thiadiazole scaffolds have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 μg/mL against various bacterial strains .
- Antifungal Activity : Some derivatives have demonstrated moderate antifungal activity with MIC values between 31.25 and 62.5 μg/mL .
- Cytotoxicity : The cytotoxic properties of thiadiazole derivatives have been evaluated against several cancer cell lines. Notably, compounds showed growth inhibition in human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines with IC50 values as low as 3.29 μg/mL for HCT116 cells .
- Anti-inflammatory Properties : Certain derivatives have been reported to possess anti-inflammatory activity comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). For example, studies indicated that some compounds could reduce edema significantly in animal models .
Antimicrobial Studies
A series of studies have focused on the antimicrobial potential of thiadiazole derivatives:
| Compound | Activity Type | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound A | Gram-positive bacteria | 16 | |
| Compound B | Gram-negative bacteria | 31.25 | |
| Compound C | Fungal strains | 62.5 |
These findings indicate that modifications to the thiadiazole structure can enhance antimicrobial efficacy.
Cytotoxicity Assays
Cytotoxicity evaluations across various cancer cell lines revealed:
The promising IC50 values suggest that N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(2,2,2-trifluoroacetamide) could serve as a lead compound for anticancer drug development.
Case Studies
Recent research highlighted the synthesis and evaluation of new thiadiazole derivatives with enhanced biological profiles:
- Study on Antimicrobial Activity : A novel derivative was synthesized and tested against a panel of bacterial strains. Results indicated potent activity comparable to standard antibiotics .
- Cytotoxic Evaluation : A derivative demonstrated selective cytotoxicity towards cancer cells while sparing normal cells in vitro, suggesting a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
